Spiro[3.4]octan-2-amine hydrochloride
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Overview
Description
Spiro[34]octan-2-amine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl It is a spirocyclic amine, meaning it contains a spiro-connected bicyclic structure with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.4]octan-2-amine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a ketone or aldehyde, with an amine under acidic conditions to form the spirocyclic amine. The hydrochloride salt is then formed by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Spiro[3.4]octan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[3.4]octan-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.4]octan-1-amine hydrochloride
- Spiro[4.5]decane-1-amine hydrochloride
- Spiro[3.3]heptane-2-amine hydrochloride
Uniqueness
Spiro[3.4]octan-2-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. Compared to other spirocyclic amines, it may offer advantages in terms of stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
spiro[3.4]octan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-5-8(6-7)3-1-2-4-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIFWUYQOSZCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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